6-Fluoro-2-methylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKLRUNYUDTOGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18260-57-6 | |
| Record name | 6-fluoro-2-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Fluoro 2 Methylpyrimidin 4 Amine and Its Derivatives
De Novo Pyrimidine (B1678525) Ring Construction Strategies
The fundamental approach to synthesizing pyrimidine derivatives involves the creation of the heterocyclic ring from simpler, non-cyclic starting materials. This is often achieved through cyclization and condensation reactions.
Cyclization Reactions Utilizing Precursors
A cornerstone of pyrimidine synthesis is the cyclization of β-dicarbonyl compounds with N-C-N containing reagents. wikipedia.org The Pinner synthesis, a classic example, involves the condensation of a β-diketone or a β-keto ester with a non-N-substituted amidine, typically in the presence of an acid catalyst, to form the pyrimidine ring. slideshare.netmdpi.com The mechanism proceeds through protonation, nucleophilic attack, dehydration, and finally deprotonation to yield the aromatic pyrimidine. slideshare.net This method and its modifications are widely used for preparing 2-substituted pyrimidines. wikipedia.orgmdpi.com
For instance, the reaction of acetylacetone (B45752) with various amidines can lead to the formation of the corresponding pyrimidine derivatives. A study on the reaction of 1,3-dicarbonyl compounds with amidines and ureas has elucidated the detailed mechanistic pathways, often identifying key intermediates such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides. cdnsciencepub.com
| β-Dicarbonyl Compound | N-C-N Reagent | Resulting Pyrimidine Type | Reference |
|---|---|---|---|
| β-Diketone | Amidine | 2-Substituted Pyrimidine | slideshare.netmdpi.com |
| β-Keto Ester | Amidine | 2-Substituted Pyrimidine | slideshare.netmdpi.com |
| Ethyl Acetoacetate | Thiourea | 2-Thio-6-methyluracil | wikipedia.org |
| Acetylacetone | Urea | (E,E)-4,6-bis(styryl)-pyrimidines (after subsequent reaction) | mdpi.com |
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are fundamental to building the pyrimidine scaffold. Multi-component reactions, where three or more reactants combine in a single step, offer an efficient route to highly functionalized pyrimidines. wikipedia.orgnih.gov For example, a three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, yields 4,5-disubstituted pyrimidines. organic-chemistry.org
Another approach involves the condensation of β-enamino diketones with amidines. The regiochemical outcome of such cyclocondensation reactions can be controlled to produce specific isomers. researchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions, for instance, in the [3+3] cyclic condensation of chalcones with acetamidine (B91507) hydrochloride to produce fluorinated pyrimidine derivatives. mdpi.com
Ring-Closing Approaches for Pyrimidine Formation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic systems, including those containing a pyrimidine ring. benthamdirect.comugent.beacs.org This method involves the formation of a cyclic compound from a diene precursor using a metal catalyst, such as Grubbs' catalyst. benthamdirect.com While widely used for carbocycles and other heterocycles, its application to the synthesis of the pyrimidine ring itself is a more specialized area. For example, RCM has been utilized to create oxepin- and oxocin-annulated pyrimidine derivatives from appropriately substituted diene precursors. benthamdirect.com A strategy for synthesizing substituted pyridopyrimidines has also been developed using an RCM-based approach. cam.ac.uk
Introduction and Functionalization of Substituents on the Pyrimidine Core
Once the pyrimidine ring is formed, further modifications can be made to introduce or alter substituents. This is particularly relevant for the synthesis of 6-fluoro-2-methylpyrimidin-4-amine, where the fluorine and amine groups are key functionalities.
Directed Fluoro-functionalization Techniques
The introduction of a fluorine atom onto the pyrimidine ring can be achieved through several methods. Electrophilic fluorination is a common strategy, employing reagents like Selectfluor® (F-TEDA-BF4) or trifluoro-oxymethane (CF₃OF). mdpi.comalfa-chemistry.comrsc.org These reagents act as a source of "F⁺" and can fluorinate pyrimidines that are activated towards electrophilic attack, typically at the C-5 position. wikipedia.orgrsc.org
Directed ortho-metalation (DoM) offers a regioselective method for functionalization. harvard.eduorganic-chemistry.org In this technique, a directing group on the pyrimidine ring guides the deprotonation of an adjacent carbon atom by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophilic fluorine source. researchgate.netnih.gov This approach allows for precise control over the position of fluorination. For example, fluoropyrimidines have been successfully lithiated and subsequently reacted with various electrophiles. researchgate.net The use of hindered amide bases like TMPMgCl•LiCl can effect efficient directed metalation of electron-poor heteroarenes. harvard.edu
| Method | Fluorinating Agent | Key Features | Reference |
|---|---|---|---|
| Electrophilic Fluorination | Selectfluor®, CF₃OF | Direct fluorination, often at C-5. | mdpi.comrsc.org |
| Directed ortho-Metalation (DoM) | Organolithium reagent followed by electrophilic fluorine source | High regioselectivity controlled by a directing group. | researchgate.netnih.gov |
Nucleophilic Aromatic Substitution at the Pyrimidine Ring (e.g., Halogen Displacement)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents like amines onto the pyrimidine ring, especially when the ring is activated by electron-withdrawing groups such as halogens. nih.govnih.gov The presence of a halogen atom, such as chlorine or another fluorine, at the 4- or 6-position of the pyrimidine ring makes it susceptible to displacement by a nucleophile. ossila.com
For the synthesis of this compound, a potential route involves the reaction of a di-halogenated precursor, such as 4,6-difluoro-2-methylpyrimidine (B99523) or 4-chloro-6-fluoro-2-methylpyrimidine, with an ammonia (B1221849) source or a primary amine. The greater reactivity of one halogen over the other can allow for selective substitution. Generally, in dihalopyrimidines, the halogen at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. researchgate.net The displacement of halogens is a fundamental reaction in halogen chemistry. savemyexams.comdocbrown.info
High-throughput experimentation has been used to optimize SNAr reactions on pyrimidine scaffolds, demonstrating that strong electron-withdrawing groups on the pyrimidine ring increase the reaction rate. nih.gov For example, the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) with amines readily produces the SNAr product. nih.gov
Alkylation and Acylation Strategies on the Amino Group and Pyrimidine Ring
The functionalization of the this compound scaffold through alkylation and acylation provides a powerful tool for modulating its physicochemical and biological properties. These reactions can be directed at the exocyclic amino group or the nitrogen atoms within the pyrimidine ring, with the regioselectivity often influenced by the reaction conditions.
Alkylation of the pyrimidine ring, a common strategy for creating diverse derivatives, can occur at different nitrogen atoms. researchgate.netpsu.edu The choice of solvent and base can significantly influence the site of alkylation. For instance, in related pyrimidine systems, polar aprotic solvents have been shown to favor O-alkylation, while less polar solvents like dioxane can promote N-alkylation. researchgate.net The nature of the alkylating agent also plays a crucial role; for example, reactions with methyl iodide and methyl tosylate may proceed predominantly at the N3 position, whereas bulkier alkyl halides can favor reaction at the O4 oxygen atom. europeanscience.org
Acylation, the introduction of an acyl group, is another key modification. This is often achieved using acylating agents like acetic anhydride (B1165640) in the presence of a base such as triethylamine (B128534). acs.orggoogle.com This reaction is typically directed at the exocyclic amino group, forming an amide linkage. Such modifications can be crucial for altering the molecule's interaction with biological targets.
Table 1: Examples of Alkylation and Acylation Reactions on Pyrimidine Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
| 2-amino-6-methylpyrimidin-4-one | C4-C9 alkyl halides | O4-alkylation products | europeanscience.org |
| 2-amino-6-methylpyrimidin-4-one | Methyl iodide, Methyl tosylate | N3-alkylation products | europeanscience.org |
| Compound 19b (a uracil (B121893) derivative) | Acetic anhydride, triethylamine | Acetylated amino group | acs.org |
| 6-(polyfluoro)alkyl-2-thiouracils | 4-bromobutyl acetate, K2CO3, acetonitrile | S, O-disubstituted pyrimidines | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Pyrimidine Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the derivatization of pyrimidine rings. gsconlinepress.comresearchgate.netscielo.brnih.gov These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl substituents onto the pyrimidine core. researchgate.net The Suzuki coupling typically involves the reaction of a halo- or triflyloxy-pyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org
The reactivity of the pyrimidine substrate in Suzuki coupling can be influenced by the nature and position of the leaving group (e.g., chlorine, iodine) and other substituents on the ring. researchgate.netnih.gov For instance, the electron-withdrawing effect of a trifluoromethyl group can activate the pyrimidine ring towards nucleophilic aromatic substitution, a key step in some coupling pathways. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.com Efficient catalyst systems, such as those based on Pd(OAc)2 with specialized phosphine (B1218219) ligands, have been developed for the coupling of aryl boronic acids with chloropyrimidines. researchgate.net
These cross-coupling strategies have been successfully employed to synthesize a variety of substituted pyrimidines, including those with complex aryl and heteroaryl moieties, which are of significant interest in drug discovery and materials science. researchgate.net
Table 2: Key Components and Conditions for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
| Component | Examples/Conditions | Role in Reaction | Reference(s) |
| Pyrimidine Substrate | 4,6-dichloropyrimidines, 4-iodopyrrolopyrimidine | Provides the heterocyclic core for derivatization. | researchgate.net |
| Coupling Partner | Arylboronic acids, organoboron compounds | Introduces new carbon-based substituents. | researchgate.netlibretexts.org |
| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4, palladacycles | Facilitates the oxidative addition and reductive elimination steps. | researchgate.netlibretexts.org |
| Ligand | Dicyclohexyl(2-biphenyl)phosphine, PPh3 | Stabilizes the palladium catalyst and influences its reactivity. | researchgate.net |
| Base | K3PO4, Na2CO3, Cs2CO3 | Activates the organoboron reagent and participates in the transmetalation step. | researchgate.netbeilstein-journals.org |
| Solvent | Dioxane/H2O, DMF, Toluene | Provides the reaction medium. | nih.govbeilstein-journals.org |
This table is generated based on data from the text and is for illustrative purposes.
Scalable Synthetic Approaches and Process Optimization for Academic and Industrial Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates the development of scalable, efficient, and cost-effective synthetic routes. unimi.it Process optimization is a key aspect of this, focusing on improving yields, reducing reaction times, minimizing waste, and avoiding hazardous reagents and purification methods like chromatography. unimi.itaip.org
One strategy for scalable synthesis involves the use of readily available and inexpensive starting materials. For example, syntheses starting from materials like 2-cyanoacetamide (B1669375) or malononitrile (B47326) have been developed for key pyrimidine intermediates. acs.org The optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial for maximizing efficiency. scielo.org.mxscirp.org For instance, in the synthesis of related dichloropyrimidines, optimizing the molar ratios of reactants and reaction temperature can lead to significantly higher yields. researchgate.net
Reaction Chemistry and Transformational Pathways of 6 Fluoro 2 Methylpyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Core: Electrophilic and Nucleophilic Pathways
The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. This feature makes the ring system π-deficient compared to benzene, which profoundly influences its reactivity. core.ac.uksemanticscholar.org Consequently, the pyrimidine core is generally deactivated towards electrophilic aromatic substitution, which requires harsh conditions, while it is activated for nucleophilic aromatic substitution. core.ac.uk
Electrophilic Pathways: Electrophilic attack on the pyrimidine ring is challenging due to the electron-withdrawing nature of the two ring nitrogens. core.ac.uk The substituents on 6-Fluoro-2-methylpyrimidin-4-amine further modulate this reactivity. The 4-amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, the C5 position is the most likely site for electrophilic attack. Conversely, the fluorine atom at C6 is a deactivating group. Electrophilic fluorinating agents, such as Selectfluor, are known to favor the C-H activation of aromatic systems. mdpi.com N-alkylation and N-oxidation at the ring nitrogens are also possible electrophilic reactions, though they are more difficult to achieve than in pyridine (B92270). core.ac.uk
Nucleophilic Pathways: The π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. core.ac.uk The presence of the electron-withdrawing fluorine atom at the C6 position makes this site particularly electrophilic and a prime target for nucleophilic aromatic substitution (SNAr). Nucleophiles can displace the fluoride (B91410) ion, a reaction facilitated by the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer intermediate. The amino group at C4 can also be displaced by a strong nucleophile under certain conditions, a known reaction type for aminopyrimidines. core.ac.uk Furthermore, the amino group itself can act as a nucleophile, participating in reactions to form more complex derivatives. evitachem.com
Derivatization Reactions for Novel Chemical Entities
The functional groups of this compound serve as handles for a variety of derivatization reactions, enabling the synthesis of novel chemical entities with diverse structural motifs.
The primary amino group at the C4 position is a key site for derivatization. It can readily react with aldehydes and ketones via a condensation reaction to form Schiff bases, or imines. nih.gov This reaction typically proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. analis.com.my This transformation is widely used to introduce new substituents and build more complex molecular architectures. alayen.edu.iqmdpi.com The formation of pyrimidine-based Schiff bases is a common strategy in the development of new compounds. nih.govijper.org
| Carbonyl Compound | Catalyst/Conditions | Reference |
|---|---|---|
| Aromatic Aldehydes | Microwave irradiation, neat (no solvent) | organic-chemistry.org |
| Substituted Benzaldehydes | Indium(III) trifluoromethanesulphonate in THF | nih.gov |
| o-Formylphenoxyacetic acid | Hot ethanol (B145695) or dioxane, sodium sulfate | mdpi.com |
| Various Aldehydes | Pyrrolidine (organocatalyst) | organic-chemistry.org |
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest in medicinal chemistry. The synthesis typically involves constructing a pyridine ring fused to the pyrimidine core. nih.gov Common strategies often utilize the reactivity of the 4-amino group and the adjacent C5 position.
One established method is the three-component reaction of an aminopyrimidine, an aldehyde, and a compound with an active methylene (B1212753) group like malononitrile (B47326), often in the presence of a catalyst. researchgate.netscirp.org Another approach involves the condensation of an aminopyrimidine with α,β-unsaturated ketones. researchgate.net More elaborate syntheses might involve a Vilsmeier-Haack reaction to introduce a formyl group at the C5 position, followed by condensation with a suitable reagent and subsequent intramolecular cyclization to form the fused pyridine ring. nih.gov
| Reagents | Conditions | Description | Reference |
|---|---|---|---|
| Aldehydes, Malononitrile | Triethylbenzylammonium chloride (TEBAC) in water | A three-component reaction leading to facile ring formation. | researchgate.net |
| Vilsmeier Reagent, Cyanoacetamide | DMF, POCl₃, then triethylamine (B128534) in ethanol | Forms the pyridine ring by building onto the pyrimidine core. | nih.gov |
| α,β-Unsaturated Ketones | Various, including heating in appropriate solvents | Condensation followed by cyclization. | researchgate.net |
| 3,4,5-Trimethoxyaniline, Formaldehyde | Reductive condensation with Raney Ni, then reductive alkylation | A multi-step synthesis starting from a cyano-substituted pyrido[2,3-d]pyrimidine. | encyclopedia.pub |
The susceptibility of this compound to oxidation and reduction depends on the specific site within the molecule and the reagents used. ucr.edu
Oxidation: The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, the ring nitrogens can be oxidized to N-oxides under specific conditions, for instance, using peroxy acids. The methyl group at the C2 position is a potential site for oxidation to a hydroxymethyl or carboxyl group, likely requiring strong oxidizing agents. For similar heterocyclic compounds, oxidizing agents such as potassium permanganate (B83412) or chromium trioxide have been used. smolecule.com
Reduction: The pyrimidine ring can be reduced, for example, by catalytic hydrogenation, although this often requires forcing conditions and can lead to ring cleavage. core.ac.uk More specific reductions can be achieved with hydride reagents. For instance, reagents like lithium aluminum hydride have been used to reduce related pyrimidine derivatives. smolecule.com The fluorine atom is generally stable to most reducing conditions commonly employed for other functional groups.
| Transformation | Reagent | Typical Site of Action | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Side chains (e.g., methyl group), N-oxidation | smolecule.com |
| Oxidation | Chromium trioxide (CrO₃) | Side chains, N-oxidation | smolecule.com |
| Oxidation | Hydrogen peroxide (H₂O₂) | N-oxidation | |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduction of the pyrimidine ring | smolecule.com |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Reduction of the pyrimidine ring | core.ac.uk |
Mechanisms of Ring-Opening and Recyclization Reactions
Under certain conditions, particularly with strong nucleophiles, the pyrimidine ring can undergo ring-opening and recyclization reactions. wur.nl A common mechanism is initiated by the nucleophilic attack on an electron-deficient carbon atom of the ring. For this compound, the C6 position, activated by the fluoro substituent, is a likely point of initial attack.
This initial addition of a nucleophile can lead to the formation of a stable anionic σ-adduct (a Meisenheimer-type complex). wur.nl Subsequent cleavage of a bond within the ring, often the N1-C6 or C5-C6 bond, results in an open-chain intermediate. This acyclic species can then undergo recyclization, potentially incorporating the nucleophile, to form a new heterocyclic or rearranged pyrimidine system. wur.nl One of the most well-documented examples of this type of transformation in pyrimidine chemistry is the Dimroth rearrangement, which involves the transposition of ring atoms via a ring-opened intermediate. core.ac.uk Studies on related heterocyclic systems like purines have also detailed similar ring-opening mechanisms initiated by nucleophilic attack, leading to rearranged products. wur.nl
Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 2 Methylpyrimidin 4 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
High-resolution NMR spectroscopy is an essential tool for the unambiguous structural assignment of 6-Fluoro-2-methylpyrimidin-4-amine. The expected chemical shifts and coupling constants can be predicted by considering the electronic effects of the substituents on the pyrimidine (B1678525) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amine protons.
Methyl Protons (CH₃): The methyl group at the C2 position is anticipated to resonate as a singlet in the range of δ 2.2-2.5 ppm.
Pyrimidine Ring Proton (H5): The proton at the C5 position is expected to appear as a singlet around δ 6.0-6.5 ppm. The fluorine atom at the adjacent C6 position will likely cause a small doublet splitting due to coupling.
Amine Protons (NH₂): The amino group protons at the C4 position will likely appear as a broad singlet between δ 5.0 and 7.0 ppm, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms, particularly the fluorine and nitrogen atoms.
C2 (Methyl-substituted): This carbon is expected to resonate in the range of δ 160-165 ppm.
C4 (Amino-substituted): This carbon, attached to the amino group, is predicted to have a chemical shift in the region of δ 160-165 ppm.
C5: The C5 carbon is expected to appear at approximately δ 90-100 ppm.
C6 (Fluoro-substituted): The carbon atom directly bonded to the fluorine atom will experience a strong deshielding effect and will also exhibit a large one-bond C-F coupling constant (¹JCF). Its chemical shift is predicted to be in the range of δ 165-170 ppm.
Methyl Carbon (CH₃): The carbon of the methyl group is expected to resonate in the upfield region, around δ 20-25 ppm.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of the fluorine atom is sensitive to its electronic environment. It is anticipated to appear as a singlet, or a narrowly split multiplet due to coupling with the H5 proton.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 2.2-2.5 (CH₃) | Singlet | - |
| 6.0-6.5 (H5) | Singlet (or narrow doublet) | - | |
| 5.0-7.0 (NH₂) | Broad Singlet | - | |
| ¹³C | 160-165 (C2) | Singlet | - |
| 160-165 (C4) | Singlet | - | |
| 90-100 (C5) | Doublet | ²JCF ≈ 15-25 | |
| 165-170 (C6) | Doublet | ¹JCF ≈ 200-250 | |
| 20-25 (CH₃) | Singlet | - | |
| ¹⁹F | -100 to -150 | Singlet (or narrow multiplet) | - |
Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Conformation and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman), provides valuable information about the functional groups and molecular vibrations within this compound.
FTIR Spectroscopy: The FTIR spectrum is expected to be characterized by several key absorption bands:
N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations in the region of 3200-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching of the pyrimidine ring is expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear between 2850 and 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring (C=N and C=C bonds) are expected to produce a series of bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the amino group is anticipated to be in the range of 1550-1650 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹.
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FTIR and is particularly useful for observing non-polar bonds. The pyrimidine ring vibrations are expected to be strong in the Raman spectrum. The C-F stretching vibration may also be observable.
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |
| N-H Stretching (asymmetric) | 3400-3500 | Weak |
| N-H Stretching (symmetric) | 3200-3400 | Weak |
| Aromatic C-H Stretching | 3000-3100 | Strong |
| Aliphatic C-H Stretching | 2850-3000 | Strong |
| Ring C=N, C=C Stretching | 1400-1650 | Strong |
| N-H Bending | 1550-1650 | Moderate |
| C-F Stretching | 1200-1300 | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for studying its fragmentation pathways.
Molecular Formula Determination: The exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be measured with high accuracy, allowing for the unambiguous determination of the molecular formula, C₅H₆FN₃. The theoretical exact mass of C₅H₆FN₃ is approximately 127.0546 u.
Fragmentation Analysis: Under electron impact (EI) or other ionization techniques, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways could include:
Loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion.
Loss of HCN from the pyrimidine ring.
Cleavage of the pyrimidine ring, leading to various smaller charged fragments.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination and Supramolecular Network Analysis
While no published crystal structure for this compound is currently available, its solid-state architecture can be predicted based on the structures of similar aminopyrimidine derivatives.
Solid-State Structure: The molecule is expected to be planar or nearly planar. The crystal packing will likely be dominated by intermolecular hydrogen bonds involving the amino group as a donor and the pyrimidine ring nitrogen atoms as acceptors.
Electronic Spectroscopy (UV-Vis) and Assessment of Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is expected to be influenced by the π-system of the pyrimidine ring and the auxochromic amino group.
Computational and Theoretical Investigations of 6 Fluoro 2 Methylpyrimidin 4 Amine
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 6-Fluoro-2-methylpyrimidin-4-amine, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.nettandfonline.com This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show excellent agreement with experimental data from techniques like X-ray crystallography. acs.org
Beyond geometry, DFT is instrumental in analyzing the electronic structure. It allows for the calculation of various electronic properties, providing a detailed picture of how electrons are distributed within the molecule. This includes the calculation of molecular orbitals and their energies, which are fundamental to understanding the compound's chemical behavior. researchgate.netsouthampton.ac.uk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.gov For derivatives of this compound, FMO analysis helps predict how structural modifications influence the molecule's reactivity and electronic properties. acs.orgresearchgate.net
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.
Table 1: Global Reactivity Descriptors Derived from FMO Analysis
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. A larger value indicates greater stability. acs.org |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |
This table outlines the key global reactivity descriptors that can be calculated from the energies of the Frontier Molecular Orbitals (HOMO and LUMO).
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comresearchgate.net It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. tandfonline.com
Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on heteroatoms like nitrogen and oxygen, or to π-electron systems. mdpi.comresearchgate.net Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net The MEP surface of this compound and its derivatives allows for the clear identification of the most likely sites for intermolecular interactions, such as hydrogen bonding, which are crucial for its biological activity. nih.gov
Non-linear Optical (NLO) Property Prediction and Potential Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics, including optical signal processing and data storage. researchgate.net Computational methods, particularly DFT, can predict the NLO properties of molecules like this compound by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.netacs.org
The magnitude of the first-order hyperpolarizability is a key indicator of a molecule's NLO activity. Molecules with large β values are promising candidates for NLO materials. researchgate.net The design of effective NLO chromophores often involves creating molecules with a "push-pull" electronic structure, where an electron-donating group and an electron-accepting group are connected by a π-conjugated system. acs.org This arrangement facilitates intramolecular charge transfer upon excitation, which enhances the NLO response. researchgate.net Theoretical calculations can explore how different substituents on the pyrimidine (B1678525) ring of this compound affect its hyperpolarizability, guiding the synthesis of new materials with enhanced NLO properties. frontiersin.org
Table 2: Key Parameters in NLO Property Prediction
| Parameter | Symbol | Description |
| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |
| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |
| Second-Order Hyperpolarizability | γ | A measure of the third-order nonlinear optical response of a molecule. |
This table summarizes the essential parameters calculated to predict the non-linear optical properties of a molecule.
In Silico Ligand-Target Interaction Modeling (e.g., Molecular Docking) for Biological Mechanism Insights
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. dntb.gov.ua This method is widely used in drug discovery to understand the binding mode of a potential drug molecule and to estimate its binding affinity. smolecule.com For this compound, molecular docking studies can provide valuable insights into its potential biological targets and the mechanism of action at a molecular level.
The process involves placing the 3D structure of the ligand into the binding site of the target protein and evaluating the interaction energy for different conformations and orientations. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. dntb.gov.ua These studies can help in the rational design of more potent and selective derivatives by suggesting modifications to the ligand structure that could enhance its binding to the target. nih.gov
Computational Prediction of ADME Parameters for Compound Design (Focus on methodology, not results)
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. researchgate.net In silico methods provide a rapid and cost-effective way to predict these properties, helping to identify and eliminate compounds with poor pharmacokinetic profiles before they enter more resource-intensive stages of development. acs.orgnih.gov
The methodology for predicting ADME parameters involves the use of various computational models. Quantitative Structure-Activity Relationship (QSAR) models are frequently employed, which correlate the chemical structure of a compound with its biological activity or a specific ADME property. Machine learning algorithms, including deep learning, are increasingly being used to develop more accurate predictive models based on large datasets of known compounds. acs.orgnih.gov These models can predict a wide range of properties, such as intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential for inhibition of cytochrome P450 enzymes. acs.org The focus of these computational approaches is on the methodology of prediction, providing a framework for evaluating and designing new compounds with improved drug-like properties.
Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Fluoro 2 Methylpyrimidin 4 Amine Derivatives Pre Clinical and in Vitro Focus Only
In Vitro Enzyme Inhibition Studies
Kinase Inhibition (e.g., ALK, PLK-1, BRD4)
The pyrimidine (B1678525) scaffold is a well-established framework in the design of kinase inhibitors. Research into 2,4-disubstituted pyrimidine derivatives has identified compounds with significant inhibitory activity against various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
In vitro studies have explored the structure-activity relationship of pyrimidine analogs against anaplastic lymphoma kinase (ALK). One study described the synthesis of various bis-ortho-alkoxy-para-piperazineanilino-pyrimidines. Within this series, a 5-trifluoromethyl-2,4-pyrimidine analog was identified as a highly potent inhibitor in both biochemical and cellular assays. nih.gov However, its in vivo performance was noted to be suboptimal, potentially due to its pharmacokinetic properties. nih.gov Molecular modeling suggested that the arrangement of substituents on the pyrimidine ring is critical for effective binding to the ALK active site. nih.gov
| Compound ID | Target Kinase | IC50 (nM) | Cellular Assay Potency | Key Structural Features |
| Analog 2 | ALK | Potent (specific value not detailed in abstract) | Potent | 5-trifluoromethyl-2,4-pyrimidine core with bis-ortho-alkoxy-para-piperazineanilino substituents nih.gov |
This table summarizes the in vitro activity of a key pyrimidine derivative against ALK kinase.
Further research has highlighted that 2,4-disubstituted pyrimidines can serve as scaffolds for inhibitors of other kinases, such as Aurora kinases and Janus kinase 3, indicating the versatility of this chemical class in targeting different components of the kinome. dntb.gov.ua
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Derivatives of 2-aminopyrimidine (B69317) have been investigated for their ability to inhibit nitric oxide (NO) production by targeting inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.
A study on 5-substituted 2-amino-4,6-dichloropyrimidines found that these compounds effectively inhibited immune-activated NO production in vitro. The most potent compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine , which exhibited an IC50 of 2 µM, a higher potency than the reference compounds used in the study. researchgate.net The SAR analysis revealed that the 4,6-dichloro substitutions were crucial for activity, as the corresponding 4,6-dihydroxy-pyrimidine analogs were inactive. researchgate.net The nature of the substituent at the C-5 position had a less pronounced effect on NO inhibition. researchgate.netnih.gov
Further studies on polysubstituted 2-aminopyrimidines demonstrated that modifications of the amino group at the C-2 position could further enhance inhibitory activity. nih.gov These compounds were found to decrease the expression of iNOS mRNA, in addition to interacting with the enzyme post-translationally. nih.gov
| Compound | Target | IC50 (µM) | Cell Model | Key Structural Features |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | iNOS | 2 | Mouse Peritoneal Cells | 5-Fluoro, 2-Amino, 4,6-Dichloro-pyrimidine researchgate.net |
| 2-Amino-4,6-dichloropyrimidine | iNOS | 9-36 (range for various C-5 substituents) | Mouse Peritoneal Cells | 2-Amino, 4,6-Dichloro-pyrimidine researchgate.net |
This table presents the in vitro iNOS inhibitory activity of key 2-aminopyrimidine derivatives.
Acetylcholinesterase (AChE) Inhibition
A novel class of 2,4-disubstituted pyrimidines has been designed and evaluated as inhibitors of cholinesterases, enzymes that are key targets in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov These in vitro studies focused on the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
The SAR studies indicated that the inhibitory potency and selectivity were highly sensitive to the steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.govnih.gov Screening of a synthesized library identified N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) as the most potent AChE inhibitor, with an IC50 value of 5.5 μM. nih.govnih.gov In contrast, 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) was the most potent and selective BuChE inhibitor (IC50 = 2.2 μM). nih.govnih.gov
Molecular modeling studies suggested that the central pyrimidine ring acts as a suitable template for these inhibitors. nih.govnih.gov For instance, within the AChE active site, the C-2 thiomorpholine (B91149) substituent of one of the potent inhibitors was oriented toward the cationic active site region (Trp84 and Phe330). researchgate.net
| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 9a | Pyrrolidin-1-yl | N-(naphthalen-1-ylmethyl) | 5.5 | 29.1 |
| 7c | Thiomorpholino | N-benzyl | 0.33 | 2.30 |
| 9e | 4-Methylpiperidin-1-yl | N-(naphthalen-1-ylmethyl) | 25.8 | 2.2 |
| 7d | 4-Methylpiperazin-1-yl | N-benzyl | 24.9 | > 100 |
This table summarizes the structure-activity relationship of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors based on in vitro data. nih.govnih.govresearchgate.net
Equilibrative Nucleoside Transporter (ENT) Modulation
Pyrimidine derivatives, particularly fused pyrimidine systems like pyrimido[5,4-d]pyrimidines, have been investigated as inhibitors of equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net These transporters are responsible for the cellular uptake of nucleosides and are relevant in cancer therapy, where they can mediate resistance to antimetabolite drugs. nih.govresearchgate.net
Research has focused on developing ENT inhibitors that can overcome the limitations of existing drugs, such as binding to serum proteins like α1-acid glycoprotein (B1211001) (AGP). nih.govresearchgate.net Derivatives of a pyrimido[5,4-d]pyrimidine (B1612823) scaffold were synthesized and evaluated for their ENT-inhibitory activity. The diastereoisomers of 4,8-bis[(3,4-dimethoxybenzyl)amino]-2,6-bis[(2-hydroxypropyl)amino]pyrimido[5,4-d]pyrimidine (6, NU3108) showed potent activity in a [3H]thymidine incorporation assay, with an IC50 of 26 nM. nih.gov Further derivatization into carbamates led to compounds with even greater potency. The monophenyl carbamate (B1207046) and mono-4-methoxyphenyl carbamate derivatives exhibited the best ENT-inhibitory activity with IC50 values of 8 nM and 4 nM, respectively. nih.gov Importantly, these new derivatives showed no reduction in potency in the presence of AGP. nih.gov
| Compound | Description | IC50 (nM) (COR-L23 Assay) | Key Finding |
| NU3108 (6) | Diastereoisomers of a pyrimido[5,4-d]pyrimidine derivative | 26 | Potent ENT inhibition nih.gov |
| Monophenyl carbamate derivative | Phenyl carbamate prodrug of NU3108 | 8 | Improved potency nih.gov |
| Mono-4-methoxyphenyl carbamate derivative | 4-Methoxyphenyl carbamate prodrug of NU3108 | 4 | Most potent derivative in the series nih.gov |
This table shows the in vitro ENT-inhibitory activity of pyrimido[5,4-d]pyrimidine derivatives.
Cyclooxygenase (COX) Inhibition (e.g., COX-2)
A significant body of research has focused on pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govresearchgate.net A novel series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl]amines and ethers were discovered to be potent and selective COX-2 inhibitors. nih.govresearchgate.netsci-hub.se This class of compounds features a different arrangement of substituents compared to the more common 1,2-diarylheterocycle COX-2 inhibitors. nih.govsci-hub.se
In vitro COX enzyme assays were used to determine the IC50 values and selectivity for COX-2 over COX-1. researchgate.netnih.gov The structure-activity relationship studies revealed that a phenylsulfonyl group is critical for both potency and selectivity. sci-hub.se The trifluoromethyl group on the pyrimidine ring also contributes significantly to the activity. researchgate.netnih.gov For example, 2-(butyloxy)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)pyrimidine (47) was identified as a potent and selective inhibitor. nih.govresearchgate.net The benzylamine-derived compounds generally showed greater potency than the aniline-derived ones, which was attributed to the linker length allowing for a better fit in the binding site. sci-hub.se
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 14 | H | Benzyl (B1604629) | >10 | 0.027 | >370 |
| 21 | H | H | >10 | 1.1 | >9 |
| 22 | H | Methyl | >10 | 0.043 | >233 |
| 23 | H | Ethyl | >10 | 0.033 | >303 |
| 47 | (Butyloxy) | - | 1.1 | 0.005 | 220 |
This table presents the in vitro COX inhibitory data for a series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] derivatives, highlighting their potency and selectivity for COX-2. Data sourced from sci-hub.se.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tuberculosis agents. tandfonline.comnih.govacs.org A novel series of morpholino-pyrimidine DprE1 inhibitors has been identified through high-throughput screening and subsequently optimized. acs.orgburleylabs.co.uk
These compounds act as non-covalent inhibitors of DprE1. tandfonline.com Extensive SAR studies were conducted to improve the suboptimal physicochemical properties of the initial hits. acs.orgburleylabs.co.uk This involved modifications to the distal piperidine (B6355638) ring, the benzyl group, and the pyrimidine core itself. mdpi.com The optimization led to compounds with potent enzymatic and cellular activity. acs.orgburleylabs.co.uk 3D-QSAR and molecular dynamics studies have provided insights into the binding mode of these inhibitors, showing that they interact with key residues in the DprE1 binding pocket. tandfonline.comnih.gov For instance, one of the most potent compounds in the series, MP-38, was found to have a pIC50 of 8.1 (IC50 = 7.9 nM). tandfonline.com
| Compound Series | Target | Key Compound Example | IC50 / Potency | Key Structural Features |
| Morpholino-pyrimidine (MP) | DprE1 | MP-38 | pIC50 = 8.1 (IC50 = 7.9 nM) | Morpholine, pyrimidine, and piperidine rings tandfonline.com |
| Piperidinylpyrimidine | DprE1 | Not specified | MIC90 = 15.6 - 30.6 µM | Piperidinylpyrimidine core mdpi.comresearchgate.net |
| Pyrimidinetrione | DprE1 | Compound 42 | IC50 vs DprE1: 5-fold increase vs lead; MIC50 vs M.tb H37Ra: 1.071 µM | Pyrimidinetrione backbone nih.gov |
This table summarizes the in vitro activity of pyrimidine-based DprE1 inhibitors.
Antiproliferative and Antineoplastic Activity in Established Cancer Cell Lines (e.g., HepG-2, gastric adenocarcinoma)
The 4-aminoquinoline (B48711) and pyrimidine skeletons are considered promising nuclei for the development of antitumor drugs. nih.gov Derivatives of 6-Fluoro-2-methylpyrimidin-4-amine have been evaluated for their antiproliferative activity against various human cancer cell lines, including liver cancer (HepG2) and stomach cancer lines (SGC-7901, HGC-27). nih.govsioc-journal.cn
In a study on 2-substituted-4-amino-6-halogenquinolines, several compounds exhibited good to excellent antiproliferative activity. nih.gov For instance, compound 8e showed potent activity against HepG2 and SGC-7901 cell lines with IC₅₀ values of 0.33 µM and 1.24 µM, respectively. nih.gov Another series of 2,4,5,6-tetrasubstituted pyrimidine derivatives containing an anisole (B1667542) structure also displayed moderate to excellent antiproliferative activity against human gastric adenocarcinoma cell lines MGC-803 and HGC-27. sioc-journal.cn Compound 14t from this series was particularly effective against HGC-27 cells, with an IC₅₀ value of 0.98 ± 0.12 µmol/L, which was significantly better than the positive control, 5-fluorouracil (B62378). sioc-journal.cn
Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, a promising anticancer target. acs.orgnih.gov These compounds demonstrated a strong correlation between their IC₅₀ values for USP1/UAF1 inhibition and their ability to decrease cell survival in non-small cell lung cancer cells. acs.orgnih.gov
Table 2: Antiproliferative Activity of Selected Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Compound 8e | HepG2 (Liver Cancer) | 0.33 µM | nih.gov |
| Compound 8e | SGC-7901 (Stomach Cancer) | 1.24 µM | nih.gov |
| Compound 14t | HGC-27 (Gastric Cancer) | 0.98 ± 0.12 µmol/L | sioc-journal.cn |
| Compound 45 (cyclopentylpyrimidine) | USP1/UAF1 Inhibition | 160 nM | acs.org |
Antimicrobial and Antifungal Efficacy in In Vitro Models
Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties. heteroletters.org Various studies have demonstrated the efficacy of this compound derivatives against different bacterial and fungal strains in vitro.
One study reported the synthesis of pyrimidine derivatives containing an amide moiety, which were tested for their antifungal activity. researchgate.net Compounds 5f and 5o, both containing a fluoro-substituted benzamide (B126) group, exhibited high antifungal activity against Phomopsis sp., with an inhibition rate of 100%. researchgate.net Notably, compound 5o had an EC₅₀ value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 µg/ml). researchgate.net
In another investigation, secondary and tertiary amines with a 2-chloro-6-methylquinoline (B1583817) moiety were synthesized and screened. nih.gov The results indicated that compounds with electron-withdrawing groups, which can include fluorine, on the phenyl ring showed promising antifungal activity. nih.gov Thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, which have a phenyl ring substituted with a fluorine atom and a trifluoromethyl group, also demonstrated good antibacterial and antifungal activity. mdpi.com
Antimalarial Activity against Parasite Strains (e.g., Plasmodium falciparum)
Derivatives of pyrimidine have been explored for their potential as antimalarial agents. The core structure is present in the well-known antimalarial drug pyrimethamine (B1678524). nih.gov Research has been conducted to synthesize new analogs to combat drug-resistant strains of malaria parasites.
A study on N(6)-substituted adenosine (B11128) derivatives showed that these compounds display significant in vitro antimalarial activity against Plasmodium falciparum. nih.gov Specifically, N(6)-(1-naphthylmethyl)-5'-deoxy-5'-(amido)adenosines and N(6)-(4-phenylbenzyl)-5'-deoxy-5'-(amido)adenosines were active in the low-micromolar range. nih.gov
Another study focused on creating new analogs of pyrimethamine by modifying the 6-ethyl substituent. nih.gov These new compounds, including ketones, alcohols, and hydrazones, showed activities ranging from 1/4 to 1/16 that of pyrimethamine against Plasmodium berghei in mice. nih.gov While direct studies on this compound derivatives were not prominently found, the activity of related pyrimidine structures suggests this scaffold is a viable starting point for developing new antimalarial drugs.
Elucidation of Molecular Mechanisms of Action (MoA) at the Target Level
Understanding the molecular mechanism of action is crucial for rational drug design. For derivatives of this compound, several mechanisms have been proposed based on their observed biological activities.
The electron-withdrawing properties of the fluorine atom in 4-Fluoro-6-methylpyridin-2-amine can influence the compound's reactivity and binding affinity to biological targets. This can lead to various effects, such as enzyme inhibition and receptor binding. In the context of α-amylase and α-glucosidase inhibition, molecular docking studies have shown that a 2,4-diaminopyrimidine (B92962) scaffold is essential for binding to key catalytic residues in the active sites of these enzymes. mdpi.com The presence of a lipophilic electron-withdrawing substituent, like fluorine, on an attached phenyl ring enhances this binding. mdpi.com
For their anticancer effects, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to inhibit the deubiquitinating enzyme complex USP1/UAF1. acs.orgacs.org This inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA), a key regulator of DNA damage response, ultimately resulting in decreased cancer cell survival. acs.orgnih.gov
Comprehensive Structure-Activity Relationship (SAR) Analysis for Optimizing Biological Efficacy
Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, several key SAR insights have been established.
Role of Fluorine: The presence and position of a fluorine atom are often critical for activity. In α-amylase and α-glucosidase inhibitors, the high electronegativity of fluorine enhances inhibitory potential. mdpi.com In antiproliferative agents, a fluoro group on the pyrimidine ring (compound 50) resulted in potent USP1/UAF1 inhibition with an IC₅₀ of 110 nM. acs.org However, replacing the methyl groups of an isopropyl moiety with fluoro groups (compound 29) led to a significant decrease in potency, indicating that the effect of fluorination is highly context-dependent. acs.orgacs.org
Substituents on Phenyl Rings: For antimicrobial activity, the presence of electron-withdrawing groups on an attached phenyl ring, such as halogens, is beneficial. nih.gov In the case of antiproliferative quinoline (B57606) derivatives, a 4-methoxystyryl group at the C-2 position was found to be a promising feature for further modification. nih.gov
Core Scaffold Modifications: SAR studies on USP1/UAF1 inhibitors revealed that while the pyrimidine core is effective, other heteroaromatic scaffolds like furan (B31954) can also yield potent compounds. acs.org Modifications to the pyrimidine ring itself, such as adding methyl groups, were generally well-tolerated. acs.org
Linker and Side Chains: The nature of the linker between the pyrimidine core and other functional groups is important. In antiproliferative quinolines, introducing an ethylene (B1197577) linkage between the nucleus and an aryl moiety strongly improved activity. nih.gov
Investigation of Modulatory Effects on Plant Growth and Other Non-Human Biological Systems
Beyond human therapeutic applications, pyrimidine derivatives have been investigated for their effects on other biological systems, notably in agriculture as pesticides and herbicides.
A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety were synthesized and tested for their pesticidal activities. acs.org These compounds showed excellent insecticidal activity against species like Mythimna separata (armyworm) and Aphis medicagini (aphid), as well as fungicidal activity against Pseudoperonospora cubensis (downy mildew). acs.org Specifically, compounds U7 and U8, which feature a chloro or bromo substituent at the 5-position and a 1-fluoroethyl group at the 6-position of the pyrimidine ring, demonstrated broad-spectrum insecticidal and fungicidal properties. acs.org
The mechanism of action for some of these pesticidal compounds was suggested to be the inhibition of acetylcholinesterase (AChE). acs.org Furthermore, certain synthetic auxin agonists, which are used as herbicides, contain a pyridine (B92270) or related heterocyclic structure, highlighting the role of these scaffolds in modulating plant growth. nih.gov For example, 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoro-pyridine-2-carboxylic acid (DAS534) is a known synthetic auxin. nih.gov This indicates that the this compound scaffold and its derivatives have potential for development as agrochemicals.
Applications of 6 Fluoro 2 Methylpyrimidin 4 Amine in Chemical and Pharmaceutical Research
Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis
6-Fluoro-2-methylpyrimidin-4-amine serves as a highly adaptable synthon, or building block, in the intricate field of organic synthesis. rsc.orgmdpi.com The reactivity of the pyrimidine (B1678525) ring, influenced by the electron-withdrawing fluorine atom and the amino and methyl groups, allows for a variety of chemical transformations. semanticscholar.org This makes it a valuable starting material for constructing more complex molecular architectures.
The presence of multiple reaction sites on the molecule, including the amino group and the pyrimidine ring itself, enables chemists to introduce a diverse range of functional groups. This versatility is crucial for creating libraries of compounds with varied structural motifs, a key strategy in the discovery of new bioactive molecules. For instance, the amino group can be readily acylated, alkylated, or used in coupling reactions to append different substituents. The fluorine atom can also be displaced by other nucleophiles under specific conditions, further expanding its synthetic utility.
The strategic incorporation of this fluorinated pyrimidine unit can significantly influence the properties of the final molecule, including its metabolic stability and ability to interact with biological targets. dur.ac.uk Consequently, this compound is a sought-after intermediate in multi-step synthetic sequences aimed at producing novel compounds with potential applications in various fields of chemistry.
Employment as a Privileged Scaffold in Pre-clinical Medicinal Chemistry and Lead Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are frequently found in biologically active compounds. The pyrimidine core is a well-established privileged scaffold, and the addition of a fluorine atom in this compound enhances its desirability for drug discovery. semanticscholar.orgresearchgate.net The fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also enhance binding affinity to target proteins through favorable electrostatic interactions. ontosight.ai
The pyrimidine structure itself is a bioisostere of purines, which are fundamental components of DNA and RNA, making pyrimidine derivatives likely to interact with a wide range of biological targets, including enzymes and receptors. semanticscholar.org This inherent biological relevance, combined with the beneficial properties imparted by the fluorine atom, makes this compound an attractive starting point for the design of new therapeutic agents. ontosight.aismolecule.com
Researchers in preclinical medicinal chemistry utilize this scaffold to generate focused libraries of compounds for screening against various diseases. By systematically modifying the substituents on the pyrimidine ring, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles. This approach has been successfully employed in the development of inhibitors for various enzymes and modulators of receptor activity. The 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidines (DABOs) are a family of non-nucleoside HIV-1 reverse transcriptase inhibitors that have been studied for three decades, demonstrating the long-term potential of the pyrimidine scaffold. nih.gov
Development of Chemical Probes and Tools for Biological Pathway Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. ox.ac.uk The development of high-quality chemical probes is crucial for understanding complex biological pathways and for validating new drug targets. nih.gov this compound can serve as a core structure for the synthesis of such probes.
By attaching reporter groups, such as fluorescent dyes or affinity tags, to the this compound scaffold, researchers can create tools to visualize and track the localization and activity of target proteins within cells. nih.gov The fluorine atom itself can be utilized as a probe for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions. researchgate.net
The design of these chemical probes requires a delicate balance between maintaining high affinity and selectivity for the target protein while incorporating the necessary functionality for detection. The versatile chemistry of the this compound scaffold allows for the systematic modifications needed to achieve this balance. These tools are invaluable for interrogating biological systems and can provide critical insights into disease mechanisms, ultimately paving the way for the development of new therapies. ox.ac.uk
Pre-clinical Pesticide Research and Design of Agrochemicals
The pyrimidine ring is a common feature in many commercially successful pesticides, including fungicides, herbicides, and insecticides. researchgate.net The biological activity of these compounds often stems from their ability to interfere with essential biochemical pathways in pests. The introduction of a fluorine atom into the pyrimidine scaffold, as seen in this compound, can enhance the efficacy and selectivity of these agrochemicals.
In preclinical pesticide research, scientists explore the structure-activity relationships of pyrimidine derivatives to design new compounds with improved performance and reduced environmental impact. The this compound core can be used as a starting point for synthesizing novel pesticide candidates. By varying the substituents on the pyrimidine ring, researchers can optimize the compound's activity against specific pests while minimizing its toxicity to non-target organisms. For example, a series of novel spiro-pyrimidinamine derivatives were designed and synthesized, with some showing excellent fungicidal activity against Pseudoperonospora cubensis. researchgate.net
The unique electronic properties of the fluorine atom can influence the compound's ability to bind to its target site in the pest, leading to enhanced potency. Furthermore, the increased metabolic stability often associated with fluorinated compounds can result in longer-lasting pest control. The exploration of this compound and its derivatives in agrochemical research holds the potential for the development of more effective and sustainable solutions for crop protection.
Radiopharmaceutical Precursor Development and Synthesis Methodologies for Imaging Agents (e.g., PET Tracers)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. d-nb.info The development of novel PET tracers is essential for early disease diagnosis, monitoring treatment response, and understanding disease mechanisms. This compound is a promising precursor for the synthesis of fluorine-18 (B77423) (¹⁸F) labeled PET tracers.
The stable fluorine atom in this compound can be replaced with the positron-emitting isotope ¹⁸F through various radiolabeling techniques. The resulting ¹⁸F-labeled compound can then be used as a PET tracer. The pyrimidine scaffold can be designed to target specific biological markers associated with diseases such as cancer or neurological disorders. nih.gov For instance, research has focused on developing ¹⁸F-labeled inhibitors of inducible nitric oxide synthase (iNOS) as potential PET tracers for imaging inflammation. snmjournals.org
The synthesis of these radiotracers involves specialized methodologies to handle the short-lived ¹⁸F isotope and to ensure high radiochemical purity and specific activity. snmjournals.org The development of efficient and reliable radiosynthesis methods for incorporating ¹⁸F into the this compound scaffold is an active area of research. nih.gov The availability of such precursors is critical for advancing the field of molecular imaging and for the clinical translation of new diagnostic tools. researchgate.netd-nb.info
Future Perspectives and Emerging Research Directions for 6 Fluoro 2 Methylpyrimidin 4 Amine
Innovation in Sustainable and Green Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives is an area of active research, with a growing emphasis on developing sustainable and environmentally friendly methods. rsc.org Traditional synthetic routes are being reimagined to improve efficiency, reduce waste, and utilize less hazardous materials.
Key Research Trends:
Multicomponent Reactions (MCRs): MCRs are being explored for the one-pot synthesis of highly functionalized pyrimidine structures. For instance, a three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) catalyzed by zinc chloride has been shown to produce 4,5-disubstituted pyrimidines in a single step. rsc.org Such strategies offer atom economy and procedural simplicity, which are hallmarks of green chemistry.
Novel Catalysis: The development of advanced catalysts is crucial for efficient pyrimidine synthesis. Iridium-pincer complexes have been used to catalyze the sustainable multicomponent synthesis of pyrimidines from amidines and various alcohols through condensation and dehydrogenation, creating specific C-C and C-N bonds with high efficiency. rsc.org
Deep Eutectic Solvents (DESs): DESs are emerging as environmentally benign alternatives to traditional organic solvents. mdpi.com These solvents are non-volatile, thermally stable, and can act as both the reaction medium and catalyst, often leading to higher yields and simplified product isolation in amination reactions. mdpi.com
These innovations in synthetic chemistry are poised to provide more efficient and greener pathways for producing 6-Fluoro-2-methylpyrimidin-4-amine and its derivatives, facilitating further research and development.
Advanced Computational Design for Rational Drug Discovery and Enhanced Bioactivity
Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of new molecules with enhanced potency and specificity. openmedicinalchemistryjournal.com These techniques are instrumental in exploring the vast chemical space of pyrimidine derivatives to identify promising therapeutic candidates.
Core Computational Strategies:
Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and interaction modes of small molecules with specific biological targets. openmedicinalchemistryjournal.com Virtual screening of large compound libraries can rapidly identify potential hits that can be synthesized and tested, saving significant time and resources. openmedicinalchemistryjournal.com For example, molecular docking has been used to study how pyrimidin-4-amine derivatives interact with the active site of enzymes like acetylcholinesterase (AChE), providing insights for designing more potent inhibitors. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models help in predicting the activity of novel compounds and in optimizing lead structures to improve their therapeutic properties.
De Novo Drug Design: This approach involves generating novel molecular structures from scratch that are tailored to fit the binding site of a target protein. openmedicinalchemistryjournal.com It serves as a powerful tool for discovering new ligands and optimizing them for desired pharmacological properties. openmedicinalchemistryjournal.com
The application of these computational tools allows for a more targeted approach to drug development. By analyzing factors like lipophilicity (Log D), aromatic ring count, and hydrogen bonding capabilities, researchers can design pyrimidine derivatives with improved physicochemical properties, such as better solubility, which is crucial for oral bioavailability. jst.go.jp
Table 1: Computational Tools in Rational Drug Design
| Computational Method | Application in Drug Discovery | Relevance to Pyrimidine Derivatives |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. openmedicinalchemistryjournal.com | Used to model the interaction of pyrimidine analogs with target enzymes (e.g., kinases, AChE) to guide the design of more potent inhibitors. acs.org |
| Virtual Screening (VS) | Screens large libraries of chemical compounds to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.com | Enables the rapid identification of novel pyrimidine-based scaffolds with potential therapeutic activity from vast chemical databases. |
| De Novo Design | Constructs novel molecular structures with desired pharmacological properties from the ground up. openmedicinalchemistryjournal.com | Facilitates the creation of entirely new pyrimidine-based molecules tailored for high-affinity binding to specific biological targets. |
| QSAR | Relates the chemical structure of compounds to their biological activity to predict the potency of new analogs. openmedicinalchemistryjournal.com | Helps in optimizing the structure of lead pyrimidine compounds to enhance their therapeutic efficacy and pharmacokinetic profiles. |
Expanding the Spectrum of Identified Biological Targets and Therapeutic Applications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. mdpi.com Research continues to uncover new biological targets for pyrimidine derivatives, including this compound, thereby expanding their potential medical applications.
Emerging Therapeutic Areas:
Oncology: Pyrimidine derivatives are extensively studied as anticancer agents. nih.gov They have been designed as inhibitors of key enzymes in cancer progression, such as protein kinases. For instance, derivatives have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) mutants, which are implicated in certain cancers. mdpi.com
Neurodegenerative Diseases: Certain pyrimidine derivatives are being investigated as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a protein kinase linked to Parkinson's disease. evitachem.com The ability of these compounds to modulate such targets highlights their potential in treating neurodegenerative disorders.
Inflammatory Diseases: The anti-inflammatory properties of pyrimidines are well-documented. rsc.org They can inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and modulate inflammatory pathways, making them candidates for new anti-inflammatory drugs. rsc.org
Infectious Diseases: The search for novel antimicrobial and antiviral agents is a constant priority. Pyrimidine-based compounds have demonstrated a wide range of activities, and ongoing research aims to develop new derivatives to combat drug-resistant pathogens. mdpi.com
The versatility of the pyrimidine core, enhanced by substitutions like the fluoro and methyl groups in this compound, allows for fine-tuning of biological activity against a growing list of targets. nih.gov
Table 2: Biological Targets and Potential Applications of Pyrimidine Derivatives
| Pyrimidine Derivative Class | Biological Target(s) | Potential Therapeutic Application |
| 2-(Phenylamino)pyrimidines | EGFR (Epidermal Growth Factor Receptor) mutants mdpi.com | Oncology (e.g., Non-small cell lung cancer) |
| Benzamide-Pyrimidines | LRRK2 (Leucine-rich repeat kinase 2) evitachem.com | Neurodegenerative Diseases (e.g., Parkinson's disease) |
| Pyrazolo[1,5-a]pyrimidines | COX-2 (Cyclooxygenase-2) semanticscholar.org | Anti-inflammatory |
| 5-Substituted 2-aminopyrimidines | p38 MAPK (Mitogen-activated protein kinase) rsc.org | Anti-inflammatory |
| Dihydropyrimido[4,5-d]pyrimidines | Tyrosinase, Various cancer cell lines rsc.org | Oncology, Hyperpigmentation disorders |
Development of Novel Derivatization Strategies for Advanced Analytical and Diagnostic Tools
The unique properties of fluorinated pyrimidines make them valuable candidates not only for therapeutics but also for the development of advanced diagnostic and analytical tools. Derivatization—the process of chemically modifying a compound to enhance its detection—is a key strategy in this field.
Key Applications in Diagnostics and Analytics:
Positron Emission Tomography (PET) Imaging: The introduction of a fluorine-18 (B77423) ([¹⁸F]) isotope into pyrimidine or pyridine (B92270) structures is a powerful strategy for creating PET radiotracers. These tracers allow for the non-invasive imaging of biological processes and disease states in vivo. For example, [¹⁸F]-labeled pyridine derivatives have been developed as potential PET tracers for imaging iNOS (inducible nitric oxide synthase) expression in inflammatory conditions and for detecting demyelination in diseases like multiple sclerosis. nih.govbohrium.com Similarly, an [¹⁸F]-labeled isoquinoline (B145761) derivative containing a fluorinated pyridine moiety has been identified as a promising PET tracer for imaging aggregated tau protein in Alzheimer's disease. researchgate.netnih.gov
Mass Spectrometry Imaging (MSI): On-tissue chemical derivatization (OTCD) is used to improve the detection sensitivity of small molecules in tissue sections by MALDI-MSI. nih.gov Reagents based on 2-fluoro-1-methylpyridinium (FMP), such as 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10), are designed to react with primary amines and hydroxyl groups. mdpi.comalfa-chemistry.com This derivatization adds a charged, easily ionizable tag to the target analyte, shifting its mass out of the low-mass interference region and significantly enhancing its detection signal, which is crucial for mapping the distribution of neurotransmitters and other metabolites in tissues. nih.govresearchgate.net
Fluorescence-Based Analysis: Novel derivatization reagents are being designed to attach a fluorophore to amino acids and other primary amines. This allows for highly sensitive detection using fluorescence detectors, often in combination with separation techniques like HPLC, for precise quantification in complex biological samples. nih.gov
These advanced derivatization strategies are expanding the utility of fluorinated heterocycles like this compound from therapeutic agents to sophisticated tools for modern medical diagnostics and bioanalysis.
Table 3: Derivatization Strategies for Analytical and Diagnostic Applications
| Derivatization Strategy | Reagent/Method | Application | Purpose |
| Radiolabeling | Nucleophilic substitution with [¹⁸F]fluoride nih.govgoogle.com | PET Imaging | To create radiotracers for in vivo imaging of biological targets (e.g., tau protein, iNOS, demyelination). nih.govbohrium.comresearchgate.net |
| On-Tissue Derivatization | 2-Fluoro-1-methylpyridinium (FMP) based reagents (e.g., FMP-10) mdpi.comalfa-chemistry.com | MALDI Mass Spectrometry Imaging (MALDI-MSI) | To increase ionization efficiency and detection sensitivity of amines and phenols in tissue sections. nih.govresearchgate.net |
| Pre-column Derivatization | Reagents with fluorophore moieties (e.g., 6-MOQ-EtOCOOSu) nih.gov | HPLC with Fluorescence/MS Detection | To enable highly sensitive and selective quantification of amino acids and other primary amines. nih.gov |
Q & A
Q. What are the optimized synthetic routes for 6-Fluoro-2-methylpyrimidin-4-amine, and how can reaction conditions be tailored for improved yields?
Methodological Answer: Synthesis of fluorinated pyrimidines like this compound can be achieved via metal-free cyclization reactions under mild conditions. For example, β-CF₃ aryl ketones have been used as precursors, with yields optimized by controlling reaction time (12-24 hours) and temperature (60-80°C). Catalytic systems involving ammonium acetate in ethanol/water mixtures have shown success, with isolated yields up to 85% for analogous fluoropyrimidines . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For fluorinated pyrimidines, characteristic fluorine coupling (e.g., ³J₃-F ~8.5 Hz) helps confirm regiochemistry .
- X-ray Crystallography : Resolves stereoelectronic effects, such as intramolecular hydrogen bonding (N–H⋯N) and dihedral angles between pyrimidine and aromatic rings, as seen in structurally similar compounds .
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages should match theoretical values within ±0.3% to confirm purity .
Q. What standardized assays are recommended for preliminary evaluation of antimicrobial activity?
Methodological Answer: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated pyrimidines have shown MICs ranging from 8–32 µg/mL, with enhanced activity against resistant strains when combined with efflux pump inhibitors .
Advanced Research Questions
Q. How do substituent variations at the 2- and 6-positions influence biological activity and target selectivity?
Methodological Answer: Systematic SAR studies reveal:
- Fluorine at C6 : Increases metabolic stability by reducing cytochrome P450-mediated oxidation.
- Methyl at C2 : Enhances lipophilicity (logP +0.5), improving membrane permeability but potentially reducing solubility.
- Phenoxy vs. Methyl : Bulkier substituents (e.g., phenoxy) improve receptor binding affinity by 3-fold in kinase inhibition assays but may increase toxicity . Computational docking (AutoDock Vina) can predict binding modes to targets like DHFR or EGFR kinases.
Q. How can computational modeling guide the design of derivatives with improved pharmacological profiles?
Methodological Answer:
- 3D-QSAR : Build models using CoMFA/CoMSIA on a training set of 18 analogs. Electrostatic and steric field contributions (>60%) often dictate activity .
- Molecular Dynamics : Simulate binding stability to identify critical residues (e.g., Lys101 in DHFR) for hydrogen bonding with the pyrimidine core .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., TPSA <90 Ų for blood-brain barrier penetration).
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) significantly impact IC₅₀ values.
- Control for Purity : HPLC purity ≥98% reduces off-target effects. For example, impurities in this compound batches caused false positives in early antifungal studies .
- Meta-Analysis : Pool data from ≥3 independent studies using fixed/random-effects models to identify consensus EC₅₀ ranges.
Q. What mechanistic insights explain the fluorination step’s regioselectivity during synthesis?
Methodological Answer: Fluorination via SNAr (nucleophilic aromatic substitution) is favored at electron-deficient positions. Kinetic studies (²³F NMR monitoring) show that electron-withdrawing groups (e.g., –NO₂) at C4 accelerate fluorine incorporation at C6 by 5-fold. Isotope labeling (¹⁸O-H₂O) confirms hydroxyl intermediates in fluoride displacement .
Q. How do crystal packing interactions affect physicochemical properties?
Methodological Answer: X-ray analysis of analogs reveals:
- C–H⋯π Interactions : Stabilize crystal lattices, reducing solubility. For example, methyl groups participate in C–H⋯π bonds with adjacent pyrimidine rings, lowering aqueous solubility by 40% .
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) lock the pyrimidine ring in a planar conformation, enhancing thermal stability (decomposition >200°C) .
Q. What in vitro models best predict metabolic stability for fluorinated pyrimidines?
Methodological Answer:
- Microsomal Assays : Rat liver microsomes incubated with NADPH (1 mM) quantify phase I metabolism. Half-life (t₁/₂) >60 minutes indicates suitability for oral dosing.
- Hepatocyte Cultures : Primary human hepatocytes assess phase II conjugation (e.g., glucuronidation). Fluorine at C6 reduces glucuronide formation by 70% compared to chlorine analogs .
Q. How can regioselectivity challenges during functionalization be mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
